molecular formula C17H16N4O3 B2990406 N-[(4-methoxyphenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide CAS No. 440331-97-5

N-[(4-methoxyphenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide

Cat. No. B2990406
CAS RN: 440331-97-5
M. Wt: 324.34
InChI Key: CKJQGSAWPYXNTJ-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Insights from Related Compounds

  • Hydrogenation Processes for Green Synthesis

    • Hydrogenation techniques are crucial in the green synthesis of various amides, including N-(3-Amino-4-methoxyphenyl)acetamide, which is significant for producing azo disperse dyes. This approach, using Pd/C catalysts, demonstrates the industry's shift towards more sustainable production methods, indicating a potential application area for similar compounds in green chemistry and sustainable manufacturing processes (Zhang Qun-feng, 2008).
  • Synthesis of Anticonvulsant Compounds

    • The structural analysis and synthesis of compounds like 2-acetamido-N-benzyl-2-(methoxyamino)acetamides reveal their potential anticonvulsant activities. Understanding the stereochemistry and molecular interactions of these compounds can provide a basis for designing new therapeutic agents with improved efficacy and safety profiles (A. Camerman et al., 2005).
  • Antibacterial and Antimicrobial Agents

    • Novel synthesis of compounds, such as derivatives of 4-hydroxy-chromen-2-one, demonstrates significant antibacterial activity. These findings highlight the potential of structurally similar compounds for developing new antibacterial and antimicrobial agents, addressing the growing concern over antibiotic resistance (A. Behrami & Florent Dobroshi, 2019).
  • Design of Chemotherapeutic Agents

    • The design and synthesis of new oxadiazole-benzothiazole and hydrazone derivatives for chemotherapeutic applications showcase the role of advanced organic synthesis in creating potent anticancer agents. This research indicates how similar compounds might be used in developing novel treatments for various cancers (B. Kaya et al., 2017).

Mechanism of Action

Target of Action

The primary targets of N-[(4-methoxyphenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . These receptors play a crucial role in the progression of certain types of cancers, including triple-negative breast cancer .

Mode of Action

N-[(4-methoxyphenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide interacts with its targets, EGFR and VEGFR-2, by binding to their active sites . This interaction inhibits the activity of these receptors, thereby preventing the downstream signaling pathways that promote cancer cell proliferation and survival .

Biochemical Pathways

The inhibition of EGFR and VEGFR-2 by N-[(4-methoxyphenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide affects several biochemical pathways. These include the PI3K/Akt and MAPK pathways, which are involved in cell survival, proliferation, and angiogenesis . By inhibiting these pathways, the compound can potentially slow down or stop the growth of cancer cells .

Pharmacokinetics

The pharmacokinetic properties of N-[(4-methoxyphenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide and its derivatives have been evaluated using structural bioinformatics methods, including density functional theory, molecular docking, molecular dynamic simulation, and drug-likeness models . These compounds have shown strong electronic characteristics and met the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) and drug-likeness requirements without any violations of Lipinski’s rule of five . This suggests that these compounds have good bioavailability and are likely to be well-tolerated in the body .

Result of Action

The molecular and cellular effects of N-[(4-methoxyphenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide’s action include the inhibition of cancer cell proliferation and survival, as well as the disruption of angiogenesis . These effects could potentially lead to the slowing or stopping of cancer growth .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-[(4-methoxyphenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide. For instance, the pH of the cellular environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other molecules in the cellular environment can potentially interact with the compound and affect its action .

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c1-24-13-8-6-12(7-9-13)10-18-16(22)11-21-17(23)14-4-2-3-5-15(14)19-20-21/h2-9H,10-11H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJQGSAWPYXNTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201325714
Record name N-[(4-methoxyphenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201325714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24831324
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[(4-methoxyphenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide

CAS RN

440331-97-5
Record name N-[(4-methoxyphenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201325714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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